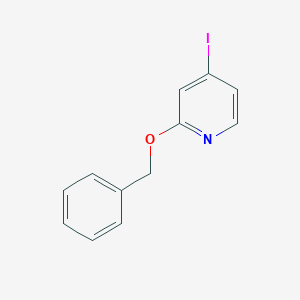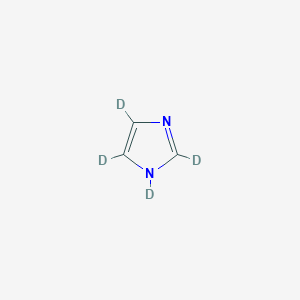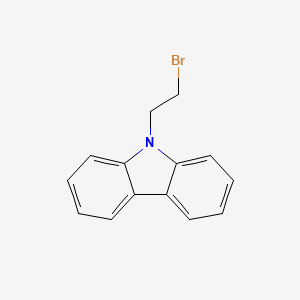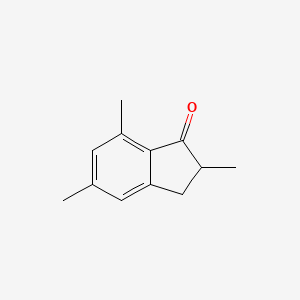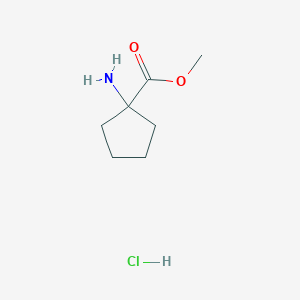
1-氨基环戊烷羧酸甲酯盐酸盐
概述
描述
Methyl 1-aminocyclopentanecarboxylate hydrochloride (MACPCH) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. Its unique structure and properties make it a promising candidate for use in a range of laboratory experiments. Additionally, this paper will discuss the potential future directions of MACPCH and its applications.
科学研究应用
Plant Physiology
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” has been identified as a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), the direct precursor of ethylene, a gaseous phytohormone . This compound, referred to as methyl-ACC, has been found to act as an agonist of ethylene response in plants .
Methods of Application
In the study, plants were treated with methyl-ACC, which triggered enhanced ethylene-related responses similar to the effects of ACC . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
Results and Outcomes
A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment . In vivo and in vitro enzymatic activity analyses showed that methyl-ACC had no obvious effect on the total ACO activity in detached tomato leaves nor on the activity of recombinant SlACO1 .
This compound could potentially be used as a plant growth regulator (PGR) for the agricultural and postharvest industries .
Pharmaceutical Research
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” is a widely used pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds .
Methods of Application
This compound can be synthesized from 1-aminocyclopentanecarboxylic acid through esterification . It can then be used in the synthesis of various pharmaceutical compounds .
Results and Outcomes
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” has been reported to be used in the preparation of HBV polymerase inhibitors, 11β-hydroxysteroid dehydrogenase 1 inhibitors, G protein-coupled receptor modulators, and CB1 antagonists .
Amino Acids and Peptide Synthesis
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” is used in the field of amino acids and peptide synthesis .
Methods of Application
The specific methods of application in this field can vary widely depending on the specific synthesis or reaction being carried out .
Results and Outcomes
The outcomes of these syntheses can also vary widely, but the use of “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can often enable or improve the synthesis of certain peptides or amino acids .
Synthesis of HBV Polymerase Inhibitors
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” can be used in the synthesis of HBV (Hepatitis B Virus) polymerase inhibitors .
Results and Outcomes
The outcomes of these syntheses can also vary widely, but the use of “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can often enable or improve the synthesis of certain HBV polymerase inhibitors .
Synthesis of 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors
Application Summary
“Methyl 1-aminocyclopentanecarboxylate hydrochloride” can be used in the synthesis of 11β-hydroxysteroid dehydrogenase 1 inhibitors .
Results and Outcomes
The outcomes of these syntheses can also vary widely, but the use of “Methyl 1-aminocyclopentanecarboxylate hydrochloride” can often enable or improve the synthesis of certain 11β-hydroxysteroid dehydrogenase 1 inhibitors .
属性
IUPAC Name |
methyl 1-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(8)4-2-3-5-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUJUITUYWGUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467828 | |
| Record name | Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-aminocyclopentanecarboxylate hydrochloride | |
CAS RN |
60421-23-0 | |
| Record name | 60421-23-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-amino-1-cyclopentanecarboxylate, HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

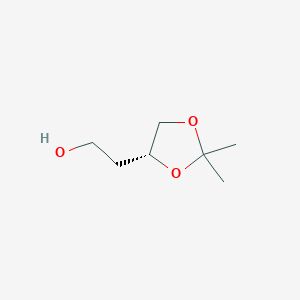
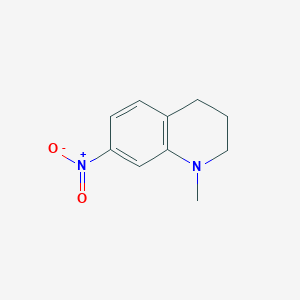
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)
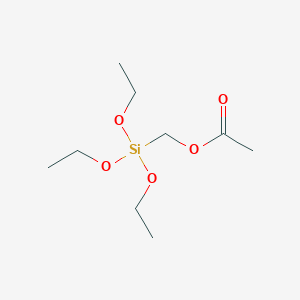
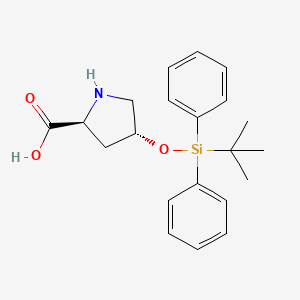
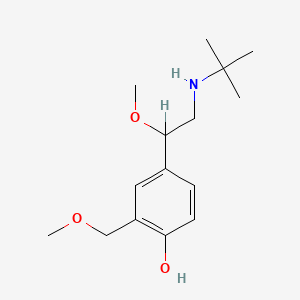
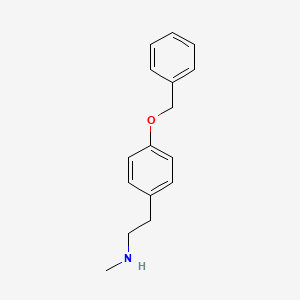
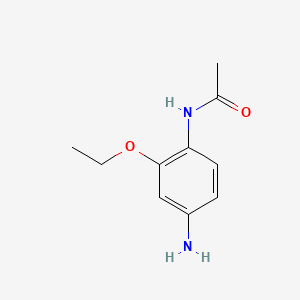
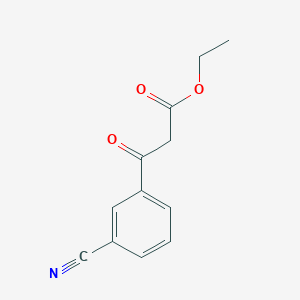
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)
